(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one
Brand Name: Vulcanchem
CAS No.: 807642-56-4
VCID: VC2222098
InChI: InChI=1S/C17H17NO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,18H2,1-2H3/b10-6+
SMILES: COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one

CAS No.: 807642-56-4

Cat. No.: VC2222098

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one - 807642-56-4

Specification

CAS No. 807642-56-4
Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H17NO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,18H2,1-2H3/b10-6+
Standard InChI Key ZUQFGBMQBPDYSY-UXBLZVDNSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N)OC
SMILES COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC
Canonical SMILES COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC

Introduction

Chemical Structure and Classification

Structural Characteristics

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one is a chalcone derivative characterized by a three-carbon α,β-unsaturated carbonyl system that bridges two aromatic rings. The compound features an amino group (-NH₂) at the para position of one phenyl ring (A-ring) and two methoxy groups (-OCH₃) at the 2' and 4' positions of the second phenyl ring (B-ring). The "2E" designation indicates that the alkene has an E (trans) configuration.

The general structural formula follows the basic chalcone scaffold:

  • A three-carbon α,β-unsaturated carbonyl bridge (prop-2-EN-1-one)

  • Ring A: 4-aminophenyl group

  • Ring B: 2,4-dimethoxyphenyl group

This structure resembles other chalcone derivatives reported in literature, such as Chalcone, 4-hydroxy-2',4'-dimethoxy- (CID 6171845), with the key difference being the amino substituent in place of a hydroxyl group .

Physical and Chemical Properties

Based on the structural characteristics of similar chalcone derivatives, (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one is expected to possess the following properties:

PropertyExpected Value
Molecular FormulaC₁₇H₁₇NO₃
Molecular WeightApproximately 283.32 g/mol
Physical AppearanceYellow to orange crystalline powder
SolubilitySoluble in organic solvents like methanol, ethanol, and DMSO; limited water solubility
Melting PointEstimated 120-150°C (based on similar chalcones)
UV AbsorptionMaximum absorption expected in the 320-370 nm range

The compound's reactivity is influenced by its α,β-unsaturated carbonyl system, which acts as a Michael acceptor and contributes significantly to its biological activities .

Synthesis Methods

Claisen-Schmidt Condensation

The most common and efficient method for synthesizing (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one is the Claisen-Schmidt condensation reaction. This synthetic pathway involves the base-catalyzed condensation of 4-aminoacetophenone with 2,4-dimethoxybenzaldehyde .

The general procedure typically follows these steps:

  • Dissolve 4-aminoacetophenone and 2,4-dimethoxybenzaldehyde in methanol or ethanol

  • Add base catalyst (typically KOH 40% or NaOH)

  • Stir the reaction mixture at room temperature for 4-6 hours

  • Monitor reaction progress via thin-layer chromatography

  • Acidify with diluted HCl to neutralize

  • Collect the precipitate by filtration

  • Purify through recrystallization from appropriate solvents

This method aligns with the synthesis approaches described for similar chalcone derivatives, as illustrated in the literature for compounds with substituted aromatic rings .

Alternative Synthesis Methods

Several alternative methods could be applied for synthesizing this specific chalcone derivative:

Ultrasound-Assisted Synthesis

Ultrasonic irradiation has been reported to enhance the yield and reduce reaction time for chalcone synthesis. For this compound, sonication of the reaction mixture in a water bath at 80°C for 8-15 minutes could potentially increase yield and purity .

Microwave-Assisted Synthesis

Microwave irradiation offers another eco-friendly approach to chalcone synthesis, potentially providing:

  • Reduced reaction time (5-10 minutes)

  • Higher yields (>90%)

  • Fewer side products

  • Energy efficiency

The protocol would involve irradiating a mixture of 4-aminoacetophenone, 2,4-dimethoxybenzaldehyde, and base catalyst in a minimal amount of solvent .

Structure-Activity Relationship

Key Structural Features

The biological activities of (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one are likely influenced by several key structural features:

  • The α,β-unsaturated carbonyl system (Michael acceptor) - Essential for most biological activities

  • The aminophenyl group - Potentially enhances water solubility and target binding

  • The dimethoxy substitution pattern - May improve lipophilicity and membrane permeability

These structural elements can be correlated with specific biological activities, as summarized in the following table:

Structural FeaturePotential Contribution to Activity
α,β-unsaturated carbonylServes as Michael acceptor for covalent binding to biological targets
4-Amino groupEnhances water solubility; provides hydrogen bonding site; may interact with negatively charged residues in target proteins
2,4-Dimethoxy patternIncreases lipophilicity; potential for hydrophobic interactions; may enhance oral bioavailability
E-configurationOptimal spatial arrangement for target binding

Comparison with Similar Chalcones

When compared with other chalcone derivatives, certain structure-activity relationships emerge:

CompoundSubstitution PatternReported ActivityRelative Potency
(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one4-NH2 (A ring); 2,4-OCH3 (B ring)Predicted antimicrobial, anti-inflammatoryTo be determined
4-hydroxy-2',4'-dimethoxy-chalcone4-OH (A ring); 2,4-OCH3 (B ring)Antimicrobial, antioxidantModerate to high
Compounds with 3,4-dihydroxy pattern3,4-OH (various rings)Antioxidant activity (IC50 ~1.44-1.68 μM)High
Methoxyamino chalconesVarious OCH3 and NH2 patternsMultiple biological activitiesVariable

This comparison suggests that (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one may possess a unique activity profile due to its specific substitution pattern .

ParameterPredicted ValueSignificance
logP3.0-4.0Moderate lipophilicity; potential for oral absorption
PSA (Polar Surface Area)65-75 ŲGood membrane permeability
Hydrogen Bond Donors2 (from NH2)Contributes to water solubility
Hydrogen Bond Acceptors4 (from C=O and 2 OCH3)Potential for target binding
Molecular FlexibilityModerateConformational adaptability for target binding

These parameters align with Lipinski's Rule of Five, suggesting that (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one may have favorable drug-like properties .

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